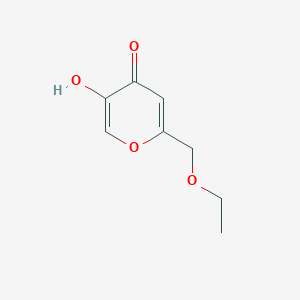

2-Ethoxymethyl-5-hydroxy-gamma-pyrone

Description

Properties

CAS No. |

135100-43-5 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

2-(ethoxymethyl)-5-hydroxypyran-4-one |

InChI |

InChI=1S/C8H10O4/c1-2-11-4-6-3-7(9)8(10)5-12-6/h3,5,10H,2,4H2,1H3 |

InChI Key |

GCMPGTUGHASJNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC(=O)C(=CO1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ethoxymethyl vs. Methoxy: The ethoxymethyl group in this compound increases steric bulk and lipophilicity compared to methoxy-substituted analogs like 5-Methoxy-3-Chromanone, which may alter binding affinity in biological systems .

- Position of Substituents : The hydroxyl group at C5 in gamma-pyrones (vs. C4 in coumarins) affects hydrogen-bonding patterns and acidity (pKa ~8–10 for pyrone hydroxyls vs. ~7–8 for coumarins).

Physicochemical Properties

Key Observations :

- Lipophilicity : The ethoxymethyl group raises the LogP of this compound compared to unsubstituted 5-hydroxy-gamma-pyrone, suggesting better lipid membrane penetration but reduced aqueous solubility.

- Thermal Stability: Methoxy-substituted chromanones like 5-Methoxy-3-Chromanone exhibit lower melting points due to reduced hydrogen-bonding capacity compared to hydroxyl-substituted analogs.

Key Observations :

- Substituent Impact : The ethoxymethyl group in this compound may enhance antimicrobial activity compared to 5-hydroxy-gamma-pyrone by improving cellular uptake.

- Structural Analogies : Coumarin derivatives (e.g., 3-Ethoxymethyl-4-hydroxycoumarin) show broader therapeutic applications due to well-studied interactions with mammalian enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethoxymethyl-5-hydroxy-γ-pyrone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of hydroxy-ketone precursors followed by ethoxymethylation. Key parameters include solvent polarity (e.g., acetonitrile vs. THF), temperature control (60–80°C), and catalyst selection (e.g., Lewis acids like BF₃·Et₂O). Yield optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between variables. For example, pyrolysis studies on similar γ-pyrone derivatives suggest that side reactions (e.g., decarboxylation) can be minimized by maintaining inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing 2-Ethoxymethyl-5-hydroxy-γ-pyrone?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the ethoxymethyl group (δ ~3.4–3.6 ppm for OCH₂CH₃) and hydroxyl proton (δ ~5.5 ppm, exchangeable with D₂O). DEPT-135 can distinguish CH₂/CH₃ groups.

- IR : Strong absorption at ~3200–3400 cm⁻¹ (OH stretch) and 1650–1700 cm⁻¹ (C=O of γ-pyrone).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 200.08) and fragmentation patterns.

Cross-validation with computational predictions (e.g., ACD/Labs Percepta Platform) enhances structural assignments .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts).

- 2D NMR (COSY, HSQC, HMBC) : To map coupling networks and confirm connectivity.

- Chromatographic Purity Checks : HPLC or GC-MS to rule out impurities.

For γ-pyrone derivatives, computational modeling (DFT) can predict dominant tautomers and guide experimental validation .

Q. What computational methods are suitable for predicting the reactivity of 2-Ethoxymethyl-5-hydroxy-γ-pyrone in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT Calculations : To map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the C-3 position in γ-pyrone derivatives is often electrophilic.

- Molecular Dynamics (MD) : To simulate solvent effects on reaction pathways.

- pKa Prediction Tools : To estimate hydroxyl group acidity (e.g., ACD/Labs Percepta).

Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is recommended .

Q. How does the ethoxymethyl substituent influence the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer : Stability studies should include:

- Forced Degradation : Expose the compound to H₂O₂ (oxidative) or acidic/basic conditions (hydrolytic) at 40–60°C.

- LC-MS Monitoring : To identify degradation products (e.g., demethylation or ring-opening).

Studies on analogous pyrone derivatives indicate that electron-donating groups like ethoxymethyl enhance oxidative stability but may increase hydrolysis susceptibility due to steric effects .

Reproducibility and Data Analysis

Q. How can researchers ensure reproducibility in synthesizing 2-Ethoxymethyl-5-hydroxy-γ-pyrone?

- Methodological Answer :

- Detailed Protocols : Document exact molar ratios, solvent drying methods, and purification steps (e.g., column chromatography with specified Rf values).

- Open Data Sharing : Provide raw spectral data (e.g., NMR FID files) and instrument parameters.

- Reagent Purity : Use ≥99% purity reagents, as trace impurities can alter reaction pathways.

CONSORT-EHEALTH guidelines recommend sharing screen recordings of critical steps (e.g., crystallization) to enhance transparency .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Use random-effects models to account for inter-study variability.

- Sensitivity Analysis : Identify outliers by iteratively excluding datasets.

- PCA (Principal Component Analysis) : To isolate variables (e.g., solvent, cell line) causing discrepancies.

Ensure alignment with criteria from the Extended Essay Guide, emphasizing rigor in data presentation and hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.